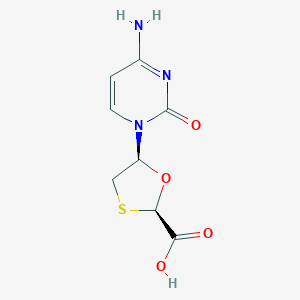

cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

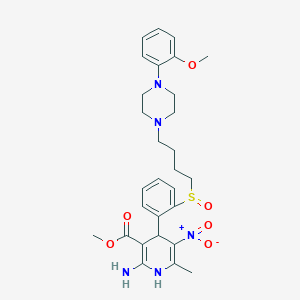

The compound cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid is a derivative of 1,3-oxathiolane, which is a heterocyclic compound containing both sulfur and oxygen atoms in a five-membered ring. The presence of a 4-amino-2-oxopyrimidinyl group suggests that this compound may have interesting chemical properties and potential biological activity due to the pyrimidine moiety, which is a core structure in many biologically active compounds.

Synthesis Analysis

The synthesis of related 1,3-oxathiolane derivatives has been explored in the literature. For instance, the reaction of thiocyanoacetic esters with aldehydes in the presence of potassium fluoride or carbonate can lead to a stereoisomeric mixture of cis and trans isomers of 5-substituted 4-alkoxycarbonyl-2-carbamoylimino-1,3-oxathiolanes . This suggests that a similar synthetic approach could be employed for the synthesis of cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid, with the appropriate choice of starting materials and reaction conditions tailored to introduce the 4-amino-2-oxopyrimidinyl group.

Molecular Structure Analysis

The molecular structure of 1,3-oxathiolane derivatives can be elucidated using nuclear magnetic resonance (NMR) techniques. The geometrical configurations of these compounds, including the cis and trans isomers, have been determined by analyzing the vicinal coupling constants between protons in the molecule . For the cis isomers, the coupling constants are larger, and certain signals in the NMR spectrum appear at higher fields compared to the trans isomers. This information is crucial for confirming the stereochemistry of the synthesized compound.

Chemical Reactions Analysis

Aplicaciones Científicas De Investigación

Application in Synthetic and Medicinal Chemistry

Cyclic β-amino acids, including derivatives of cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid, have generated significant interest due to their biological relevance. Their preparation and further functionalization towards new types of molecular entities have received large interest in synthetic and medicinal chemistry. Various types of metathesis reactions, such as ring-opening, ring-closing, or cross metathesis, are used widely for access to either alicyclic β-amino acids or other densely functionalized derivatives of this group of compounds. This highlights the versatility, robustness, and efficiency of synthetic routes to this class of derivatives, underlining their importance in drug research over the past two decades (Kiss, Kardos, Vass, & Fülöp, 2018).

Potential in Biological and Pharmacological Effects

Chlorogenic Acid (CGA), an abundant isomer among caffeoylquinic acid isomers, has been recognized for its practical, biological, and pharmacological effects. While not directly cited as cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid, the study on CGA exemplifies the potential health benefits of chemically related compounds. CGA plays several important therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and others, showcasing the potential of structurally related compounds in modulating lipid metabolism and glucose in metabolic disorders (Naveed et al., 2018).

Impact on Adipocytes and Lipid Metabolism

The relevance of specific isomers of conjugated linoleic acid (CLA) in modulating adipocytes and lipid metabolism provides an insight into the biological activities of compounds with similar structural complexity. The trans-10,cis-12 CLA isomer, for example, reduces the uptake of lipid by inhibiting the activities of lipoprotein lipase and stearoyl-CoA desaturase. This kind of specificity in biochemical mechanisms suggests potential areas of investigation for cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid and its derivatives (Pariza, Park, & Cook, 2001).

Safety And Hazards

Propiedades

IUPAC Name |

(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIRVEZNDVLYQA-CAHLUQPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)C(=O)O)N2C=CC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid | |

CAS RN |

173602-25-0 |

Source

|

| Record name | Lamivudine impurity A RS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173602250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-AMINO-2-OXOPYRIMIDIN-1(2H)-YL)-1,3-OXATHIOLANE-2-CARBOXYLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGC57V0D26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)

![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)

![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)